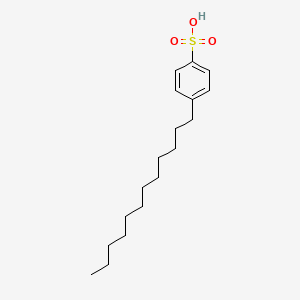

4-Dodecylbenzenesulfonic acid

概要

説明

4-Dodecylbenzenesulfonic acid is a member of the class of dodecylbenzenesulfonic acids, characterized by a dodecyl group attached to the benzene ring at the 4-position, with a sulfonic acid group attached to the benzene ring. This compound is known for its excellent surfactant properties, making it a key ingredient in various industrial and household cleaning products .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is carried out under controlled temperatures to yield a mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where dodecylbenzene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the final product with high purity .

化学反応の分析

Types of Reactions: 4-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonates.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

Chemical Synthesis and Catalysis

DBSA has emerged as a significant catalyst in organic synthesis due to its properties as a Brønsted acid. Its applications include:

- Synthesis of 1,1-Diacetates : DBSA has been utilized as an efficient, eco-friendly catalyst for the synthesis of 1,1-diacetates under solvent-free conditions at room temperature, showcasing its potential for green chemistry practices .

- Conversion Reactions : It promotes solvent-free conversions of alcohols, phenols, thiols, and amines to primary carbamates and thiocarbamates. This method is noted for its simplicity and high efficiency, yielding products in good to excellent yields .

Table 1: Summary of DBSA Catalytic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Synthesis of 1,1-Diacetates | Solvent-free, room temperature | High | |

| Conversion to Primary Carbamates | Solvent-free | Good to Excellent |

Polymer Science

DBSA plays a crucial role in the synthesis of conducting polymers. It is used as a dopant in the preparation of polyaniline, enhancing its solubility and conductivity. Notably:

- Polyaniline Doping : The use of DBSA in doping polyaniline results in a polymer that exhibits higher conductivity compared to conventional methods. This application is vital for developing materials with enhanced electrical properties for various electronic applications .

- Conducting Polymer Composites : DBSA is involved in the fabrication of composites that possess ultralow density and high porosity, making them suitable for lightweight electronic devices .

Table 2: DBSA Applications in Polymer Science

| Polymer Type | Application | Key Properties | Reference |

|---|---|---|---|

| Polyaniline | Doping agent | Increased solubility and conductivity | |

| Conducting Polymer Composites | Lightweight electronics | Low density, high porosity |

Energy Applications

DBSA has been explored for its potential in energy-related applications:

- Dye-Sensitized Solar Cells (DSSCs) : It serves as a stabilizer in the fabrication of solid-state dye-sensitized solar cells, contributing to improved efficiency through better charge transport properties .

Table 3: Energy Applications of DBSA

Environmental Applications

The compound's surfactant properties make it useful in environmental applications:

- Soil Conditioning : DBSA is employed as a soil conditioner to enhance nutrient availability and improve soil structure, which can lead to increased agricultural productivity .

Case Study 1: Eco-Friendly Catalysis

A study demonstrated the use of DBSA in synthesizing primary carbamates from alcohols without solvents. The method not only reduced environmental impact but also achieved high product yields, emphasizing DBSA's role in sustainable chemistry practices .

Case Study 2: Conducting Polymers

Research involving the doping of polyaniline with DBSA revealed significant enhancements in conductivity compared to traditional methods. This advancement opens avenues for developing advanced materials for electronic applications .

作用機序

The mechanism of action of 4-dodecylbenzenesulfonic acid is primarily based on its surfactant properties. The long alkyl chain attached to the benzene ring allows it to reduce surface tension effectively, enhancing the mixing of water with oils and fats . This property is crucial for its role in cleaning products and emulsifiers .

類似化合物との比較

Dodecylbenzenesulfonic acid: Similar in structure but may have different alkyl chain lengths.

Sodium dodecylbenzenesulfonate: A sodium salt form used in detergents.

Dinonylnaphthalenedisulfonic acid: Another sulfonic acid derivative with different applications.

Uniqueness: 4-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and position of the sulfonic acid group, which confer distinct surfactant properties and make it highly effective in reducing surface tension .

生物活性

4-Dodecylbenzenesulfonic acid (DBSA) is a sulfonic acid derivative characterized by a dodecyl group attached to a benzene ring with a sulfonic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of environmental science, toxicology, and organic synthesis. This article explores the biological activity of DBSA, focusing on its toxicological effects, applications in chemical synthesis, and potential as a biomarker.

- Chemical Formula : CHOS

- Molecular Weight : 326.494 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 82 °C

- CAS Number : 121-65-3

Toxicological Effects

Research has highlighted the potential toxicity of this compound, particularly its irritant properties. Key findings include:

- Skin and Eye Irritation : DBSA is classified as a corrosive substance capable of causing skin burns and eye damage. Studies have demonstrated that exposure can lead to significant ocular effects, including corneal opacity and conjunctival irritation .

- Aquatic Toxicity : Prolonged exposure to DBSA in aquatic environments poses risks to organisms such as Lymnaea stagnalis, indicating potential ecological hazards associated with its use.

Applications in Chemical Synthesis

DBSA serves as an effective catalyst in various organic reactions, demonstrating its utility beyond toxicity concerns:

- Esterification Reactions : DBSA has been employed in solvent-free methods for the conversion of alcohols and amines to carbamates and thiocarbamates, achieving high yields .

- Nanoparticle Stabilization : Research indicates that DBSA can stabilize nanoparticles, enhancing their application in fields such as materials science and nanotechnology.

Case Studies

-

Metabolomic Profiling in Cancer Research :

A study identified DBSA among metabolites that could serve as biomarkers for colorectal cancer (CRC). The research utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) to analyze serum samples from CRC patients, revealing significant differences in metabolite levels compared to healthy controls . -

Environmental Impact Assessment :

Investigations into the environmental impact of linear alkylbenzenesulfonates (LABS), including DBSA, have shown that these compounds can accumulate in aquatic systems, leading to adverse effects on local ecosystems .

Summary Table of Biological Activity

| Aspect | Description |

|---|---|

| Irritant Properties | Causes skin burns and eye damage; significant ocular effects observed. |

| Aquatic Toxicity | Affects organisms like Lymnaea stagnalis; ecological risks noted. |

| Catalytic Applications | Efficient in solvent-free synthesis of carbamates; stabilizes nanoparticles. |

| Biomarker Potential | Identified as a potential biomarker for colorectal cancer in serum studies. |

特性

IUPAC Name |

4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXICGTUELOLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8050443 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-65-3 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Dodecylbenzenesulfonic acid?

A1: The molecular formula of DBSA is C18H30O3S, and its molecular weight is 326.5 g/mol.

Q2: Is there any spectroscopic data available for DBSA?

A2: Yes, numerous studies employ techniques like Fourier Transform Infrared spectroscopy (FTIR) [, ] to characterize DBSA and monitor its activity in reactions. FTIR helps identify specific functional groups and their changes during reactions.

Q3: How does DBSA perform in various solvent systems?

A3: DBSA exhibits unique solubility profiles, being soluble in organic solvents like 1-octanol but exhibiting limited solubility in water []. This characteristic makes it suitable for biphasic reactions, particularly in esterification processes [, , ].

Q4: What are the main catalytic applications of DBSA?

A4: DBSA acts as an efficient Brønsted acid catalyst in various reactions, including esterification of lignin [], carboxylic acids [, , , , , ], and fatty acids []; synthesis of carbamates, thiocarbamates [, ], and ureas []; and protection of carbonyl compounds as thioacetals [].

Q5: How does DBSA enhance esterification reactions?

A5: DBSA acts as both a catalyst and a surfactant in esterification reactions [, , ]. Its surfactant properties enable the formation of emulsions, increasing the interfacial area between reactants and thus enhancing reaction rates [, , ].

Q6: Can DBSA be recovered and reused after a reaction?

A6: Yes, DBSA can be recovered and reused multiple times without significant loss of catalytic activity []. This reusability makes it an economical and environmentally friendly catalyst.

Q7: How does the presence of water affect DBSA's catalytic activity?

A7: While DBSA retains high activity in esterification reactions even with excess water [, ], its efficiency in transesterifications can be slightly lower []. Interestingly, DBSA promotes automatic water separation in specific reaction conditions, further pushing the equilibrium towards ester formation [].

Q8: Are there any computational studies on DBSA?

A8: Yes, computational techniques, like molecular dynamics simulations, have been used to investigate the interactions of DBSA with asphaltenes in various solvent systems []. These studies provide insights into the mechanism of DBSA as an asphaltene aggregation inhibitor.

Q9: How does the alkyl chain length of DBSA analogs impact their catalytic activity?

A9: Research suggests that DBSA, with its 12-carbon alkyl chain, exhibits optimal performance in certain reactions []. Modifying the chain length can alter its solubility and self-assembly properties, ultimately impacting its catalytic efficiency.

Q10: What is known about the stability of DBSA?

A10: While specific degradation pathways are not extensively discussed in the provided literature, studies focusing on its applications, particularly in harsh conditions like elevated temperatures, showcase its stability and consistent performance [, , ].

Q11: Can DBSA be used in material science applications?

A11: Yes, DBSA is employed as a dopant for conductive polymers like polyaniline [, , , , , , , ]. DBSA doping enhances the conductivity of these polymers, making them suitable for applications in electronics, sensors, and energy storage.

Q12: How does DBSA interact with polyaniline?

A12: DBSA interacts with polyaniline through protonation of the polymer backbone, facilitating charge transfer and increasing conductivity. This interaction allows for the formation of ordered structures like honeycomb films with enhanced electroactivity [, ].

Q13: What are the environmental concerns related to DBSA?

A13: While DBSA is considered relatively safe compared to some other strong acids, its presence in wastewater from industrial processes is a concern. Research has explored the biodegradation of DBSA in activated sludge systems, highlighting the importance of proper wastewater treatment [].

Q14: What analytical methods are used to quantify DBSA?

A14: DBSA quantification often relies on techniques like liquid chromatography coupled with mass spectrometry (LC-MS) [, , ]. These methods provide high sensitivity and selectivity, enabling accurate determination of DBSA levels in complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。